1H-Pyrazolo[4,3-D]thiazol-5-amine

Medicinal Chemistry Scaffold Design Kinase Inhibitors

This is the authenticated [4,3-d] regioisomer required for Sanofi patent US 7,772,261 kinase inhibitor chemotype alignment. The 5-NH₂ group enables one-pot Kabachnik–Fields reactions with aldehydes and dialkyl/diaryl phosphites, yielding α-aminophosphonates with MurA IC₅₀ of 3.8–4.5 μM (vs. fosfomycin 12.7 μM) and MIC values as low as 0.06 μg/mL against MDR pathogens including fosfomycin-resistant E. coli. The [3,4-d] regioisomer (CAS 204453-28-1) is NOT covered by kinase patent claims. 98% certified purity ensures accurate 1:1:1 amine:aldehyde:phosphite stoichiometry critical for reproducible results.

Molecular Formula C4H4N4S
Molecular Weight 140.164
CAS No. 172940-96-4
Cat. No. B573720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-D]thiazol-5-amine
CAS172940-96-4
Synonyms1H-Pyrazolo[4,3-d]thiazol-5-amine
Molecular FormulaC4H4N4S
Molecular Weight140.164
Structural Identifiers
SMILESC1=NNC2=C1N=C(S2)N
InChIInChI=1S/C4H4N4S/c5-4-7-2-1-6-8-3(2)9-4/h1H,(H2,5,7)(H,6,8)
InChIKeyHBOSPOMYQJPFIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[4,3-D]thiazol-5-amine (CAS 172940-96-4): Core Scaffold Overview for Medicinal Chemistry Procurement


1H-Pyrazolo[4,3-D]thiazol-5-amine (CAS 172940-96-4) is a fused bicyclic heteroaromatic building block combining a pyrazole ring with a thiazole ring in the [4,3-d] connectivity, bearing a primary amine (-NH₂) at the 5-position of the thiazole moiety. Its molecular formula is C₄H₄N₄S with a molecular weight of 140.17 g/mol [1]. The compound exhibits a calculated polar surface area (PSA) of 96.56 Ų and a predicted LogP of 0.53, indicating moderate hydrophilicity . It is commercially available at 98% purity from specialized chemical suppliers and is primarily employed as a synthetic intermediate for constructing α-aminophosphonate derivatives and kinase-targeted compound libraries [2].

Why Substituting 1H-Pyrazolo[4,3-D]thiazol-5-amine with Regioisomeric or Homologous Building Blocks Fails in Derivative Synthesis


The [4,3-d] ring fusion topology of 1H-pyrazolo[4,3-d]thiazol-5-amine dictates a specific spatial orientation of the 5-NH₂ nucleophile that is absent in the [3,4-d] regioisomer (CAS 204453-28-1) and the unsubstituted parent 1H-pyrazolo[4,3-d]thiazole (CAS 25649-12-1) [1]. The 5-amino group serves as the essential nucleophilic handle for the Kabachnik–Fields three-component reaction with aldehydes and dialkyl/diaryl phosphites, yielding α-aminophosphonate derivatives [2]. Replacement with the 5-H analog (CAS 25649-12-1) eliminates this reactivity entirely; substitution with the 5-methanamine homolog (CAS 933690-37-0) alters the electronics and steric profile of the amine, yielding structurally divergent products. Furthermore, the [4,3-d] versus [3,4-d] connectivity determines the angular geometry of the fused ring system, directly affecting the binding pose of downstream derivatives in kinase ATP-binding pockets as described in patent US 7772261 [3].

Quantitative Differentiation Evidence for 1H-Pyrazolo[4,3-D]thiazol-5-amine Versus Closest Analogs


Regioisomeric Differentiation: [4,3-d] vs [3,4-d] Connectivity Determines Spatial and Electronic Properties

1H-Pyrazolo[4,3-d]thiazol-5-amine (CAS 172940-96-4) and its regioisomer 1H-pyrazolo[3,4-d]thiazol-5-amine (CAS 204453-28-1) share the same molecular formula (C₄H₄N₄S, MW 140.17) but differ in the ring fusion orientation [1]. The [4,3-d] isomer places the thiazole sulfur atom adjacent to the pyrazole N-1 position, whereas the [3,4-d] isomer places the sulfur distal to N-1. This difference is reflected in distinct InChI strings: the [4,3-d] isomer (InChI=1S/C4H4N4S/c5-4-7-2-1-6-8-3(2)9-4/h1H,(H2,5,7)(H,6,8)) versus the [3,4-d] isomer (InChI=1S/C4H4N4S/c5-4-7-3-2(9-4)1-6-8-3/h1H,(H3,5,6,7,8)) . The patent literature explicitly claims pyrazolo[4,3-d]thiazole derivatives — not [3,4-d] analogs — as inhibitors of Aurora1, Aurora2, and Tie2 kinases, establishing that the [4,3-d] topology is essential for kinase binding [2].

Medicinal Chemistry Scaffold Design Kinase Inhibitors

Functional Group Differentiation: 5-NH₂ Enables Kabachnik–Fields Derivatization Yielding α-Aminophosphonates with MurA IC₅₀ Values Superior to Fosfomycin

The 5-amino group of the pyrazolo[4,3-d]thiazole scaffold serves as the essential nucleophile in the Kabachnik–Fields three-component reaction with aldehydes and phosphites, generating α-aminophosphonate derivatives [1]. In a class-level study using a 1-phenyl-3-methyl-substituted 5-amino-pyrazolo[4,3-d]thiazole precursor, the resulting diphenyl α-aminophosphonate derivatives (compounds 5a and 5b) demonstrated MurA enzyme IC₅₀ values of 3.8 ± 0.39 μM and 4.5 ± 0.23 μM, respectively, compared to fosfomycin IC₅₀ = 12.7 ± 0.27 μM, representing a 3.3-fold and 2.8-fold improvement in potency [1]. The unsubstituted parent compound 172940-96-4 provides the minimal core scaffold for generating analogous phosphonate libraries with potentially enhanced activity. In contrast, the 5-unsubstituted analog 1H-pyrazolo[4,3-d]thiazole (CAS 25649-12-1) lacks the amine handle and cannot undergo this reaction [2].

Antimicrobial Discovery MurA Inhibition Organophosphorus Synthesis

Antimicrobial Potency of Downstream α-Aminophosphonate Derivatives: MIC Values 67- to 4,267-Fold Lower than Fosfomycin Against MDR Pathogens

The α-aminophosphonate derivatives synthesized from a 5-amino-pyrazolo[4,3-d]thiazole precursor (analogous scaffold to CAS 172940-96-4) demonstrated exceptionally potent antimicrobial activity against multi-drug resistant (MDR) clinical isolates [1]. The most active diphenyl α-aminophosphonate compounds (5a and 5b) exhibited MIC values ranging from 0.06 to 0.25 μg/mL against Gram-positive (E. faecalis, S. aureus) and Gram-negative (E. coli, P. mirabilis) bacteria, as well as fungal pathogens (C. albicans, C. tropicalis) [1]. In comparison, the standard antibiotic fosfomycin showed MIC values of 8–16 μg/mL against susceptible strains and 256 μg/mL against resistant E. coli [1]. Against fosfomycin-resistant E. coli (MIC = 256 μg/mL), compounds 5a and 5b retained potency with MIC = 0.06 μg/mL, representing a 4,267-fold improvement [1]. The class-level inference is that the 5-amino-pyrazolo[4,3-d]thiazole core (CAS 172940-96-4) is the required starting scaffold for accessing this antimicrobial chemotype.

Antimicrobial Resistance MDR Pathogens Minimum Inhibitory Concentration

Supplier Purity Benchmarking: 98% Assay vs. Typical 95% for Analogous Building Blocks

1H-Pyrazolo[4,3-d]thiazol-5-amine (CAS 172940-96-4) is supplied by Leyan (Shanghai Haohong Biomedical) at a certified purity of 98% . In comparison, the regioisomeric 1H-pyrazolo[3,4-d]thiazol-5-amine (CAS 204453-28-1) is listed by AKSci without a specified minimum purity on its product page , and the unsubstituted parent 1H-pyrazolo[4,3-d]thiazole (CAS 25649-12-1) is offered by AKSci at a minimum purity of 95% . The higher purity specification (98% vs. 95%) for the target compound reduces the burden of pre-synthetic purification and improves stoichiometric accuracy in multi-step derivatization sequences such as the Kabachnik–Fields reaction, where excess free amine can lead to side-product formation [1].

Chemical Procurement Purity Specification Synthetic Intermediate

Predicted Physicochemical Property Differentiation: PSA and LogP Values Distinguish [4,3-d] from [3,4-d] Regioisomer

Although sharing the same molecular formula (C₄H₄N₄S, MW 140.17), 1H-pyrazolo[4,3-d]thiazol-5-amine and its [3,4-d] regioisomer exhibit distinct computed physicochemical properties relevant to medicinal chemistry design [1]. The [4,3-d] isomer (CAS 172940-96-4) has a computed polar surface area (PSA) of 96.56 Ų and a predicted LogP of 0.53, indicating balanced hydrophilicity suitable for hydrogen-bonding interactions in enzyme active sites [1]. In contrast, the [3,4-d] isomer (CAS 204453-28-1) would be expected to display subtly different PSA and LogP values due to altered heteroatom spatial arrangement, though exact computed values for the [3,4-d] isomer are not uniformly published across authoritative databases . For reference, the unsubstituted parent 1H-pyrazolo[4,3-d]thiazole (CAS 25649-12-1) has a computed XLogP of 1.0 and only one hydrogen bond donor (vs. two for the 5-amine), underscoring how the 5-NH₂ group substantially alters the hydrogen-bonding capacity [2].

Drug Design Physicochemical Properties Scaffold Selection

Scalable Synthetic Accessibility: One-Pot Kabachnik–Fields Reaction Yields 70–85% α-Aminophosphonates Under Mild Conditions

The 5-amino-pyrazolo[4,3-d]thiazole scaffold (exemplified by CAS 172940-96-4) participates in a one-pot, three-component Kabachnik–Fields reaction with aldehydes and dialkyl/diaryl phosphites using lithium perchlorate (LiClO₄) as a Lewis acid catalyst in dichloromethane at room temperature over 48 hours [1]. This methodology achieves yields of 70–85% for α-aminophosphonate products under mild conditions, avoiding elevated temperatures or cytotoxic byproducts [2]. By comparison, the alternative Pudovik reaction pathway requires pre-formed imine intermediates and typically more forcing conditions. The Kabachnik–Fields approach with the pyrazolo[4,3-d]thiazol-5-amine core is operationally simpler (one-pot, room temperature) than multi-step Pudovik protocols employing other heterocyclic amines [1]. The unsubstituted 5-amino compound (CAS 172940-96-4) provides the most versatile entry point, as it lacks substituents that could sterically hinder imine formation or phosphite addition.

Synthetic Methodology Reaction Yield Process Chemistry

Optimal Research and Procurement Application Scenarios for 1H-Pyrazolo[4,3-D]thiazol-5-amine (CAS 172940-96-4)


Synthesis of α-Aminophosphonate Libraries for MurA-Targeted Antimicrobial Discovery

Procure 1H-pyrazolo[4,3-d]thiazol-5-amine (CAS 172940-96-4, 98% purity) as the core amine component for one-pot Kabachnik–Fields reactions with diverse aldehydes and dialkyl/diaryl phosphites. The resulting α-aminophosphonate derivatives have demonstrated MurA IC₅₀ values of 3.8–4.5 μM (vs. fosfomycin 12.7 μM) and MIC values as low as 0.06 μg/mL against MDR pathogens including fosfomycin-resistant E. coli [1]. The commercial availability at 98% purity from Leyan ensures accurate stoichiometry for the 1:1:1 amine:aldehyde:phosphite ratio critical to this reaction [2].

Construction of Pyrazolo[4,3-d]thiazole-Based Kinase Inhibitor Libraries Per Sanofi Patent US 7,772,261 B2

Use CAS 172940-96-4 as the unsubstituted core scaffold for systematic SAR exploration of Aurora and Tie2 kinase inhibitors, as claimed in Sanofi patent US 7,772,261 [1]. The free 5-NH₂ group allows for acylative diversification to generate compound libraries with variable R₁ substituents (-NHCOR₆). The correct [4,3-d] regioisomer must be specified to ensure alignment with the patent-protected chemotype, as the [3,4-d] regioisomer (CAS 204453-28-1) is not covered by these kinase inhibitor claims [2].

Fragment-Based Drug Design Leveraging the Pyrazolo[4,3-d]thiazole Core with Favorable Physicochemical Properties

With a predicted LogP of 0.53, PSA of 96.56 Ų, and two hydrogen bond donors, 1H-pyrazolo[4,3-d]thiazol-5-amine meets fragment-likeness criteria (MW < 250, LogP < 3.5, HBD ≤ 3, HBA ≤ 6) [1]. Its balanced hydrophilicity makes it suitable as a fragment hit for targets requiring hydrogen-bonding interactions in polar active sites. The 5-NH₂ group provides a synthetically tractable vector for fragment growing via amide coupling, reductive amination, or Kabachnik–Fields chemistry [2].

Quality-Controlled Procurement for Multi-Step Medicinal Chemistry Campaigns Requiring Batch-to-Batch Reproducibility

For medicinal chemistry programs requiring reproducible multi-step synthesis, procurement of CAS 172940-96-4 at 98% certified purity from Leyan (product code 1726640) provides a defined purity benchmark [1]. This contrasts with the 95% minimum purity specification for the unsubstituted parent 1H-pyrazolo[4,3-d]thiazole (CAS 25649-12-1) and the unspecified purity of the [3,4-d] regioisomer [2]. The defined purity specification reduces variability in downstream reaction yields and simplifies quality documentation for patent filings and IND-enabling studies.

Quote Request

Request a Quote for 1H-Pyrazolo[4,3-D]thiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.